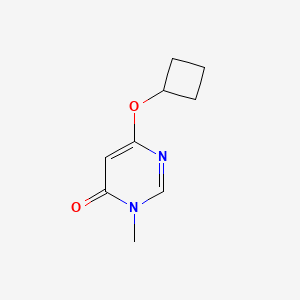

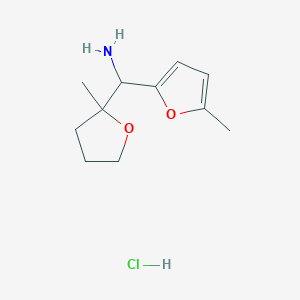

![molecular formula C21H31NO2S B2551800 N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 477483-18-4](/img/structure/B2551800.png)

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a compound that is likely to possess a complex molecular structure due to the presence of an adamantyl group attached to an ethyl chain, which is further connected to a trimethylbenzenesulfonamide moiety. Although the specific compound is not directly studied in the provided papers, related structures and functionalities can be inferred from the research on similar sulfonamide compounds and adamantane derivatives.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of amines with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, a potent antitumor agent, was achieved by reacting chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group . This suggests that a similar approach could be used for synthesizing this compound, with appropriate modifications to incorporate the adamantyl and trimethyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, with various functional groups influencing the overall geometry and properties. For instance, the molecular structure, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were studied using both experimental and computational methods, revealing insights into the intramolecular hydrogen bonding interactions . These techniques could be applied to analyze the molecular structure of this compound, providing a detailed understanding of its geometry and electronic structure.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often influenced by the nature of the substituents attached to the sulfonamide nitrogen. The reactivity of the adamantyl group in such compounds is not directly addressed in the provided papers, but the stability and reactivity of the sulfonamide moiety can be inferred from studies such as the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines . This indicates that the sulfonamide group in this compound could potentially react with amines under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the crystal structure of N-(2-Hydroxybenzyl)adamantan-1-aminium 4-methylbenzenesulfonate shows that the compound forms hydrogen bonds and C-H...pi interactions, which could affect its solubility and melting point . Similarly, the physical and chemical properties of this compound would be expected to be influenced by its adamantyl and trimethylbenzenesulfonamide groups, potentially leading to unique solubility, stability, and reactivity characteristics.

Applications De Recherche Scientifique

Organic Synthesis

Studies have demonstrated the versatility of adamantane derivatives in organic synthesis. For instance, reductions with lithium in low molecular weight amines and ethylenediamine using adamantane derivatives have been described, highlighting the utility of such compounds in the debenzylation of N-benzylamide and lactams, which are refractory to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000). Additionally, the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, studied through X-ray single-crystal analysis and DFT calculations, indicate the potential for designing novel adamantane-based compounds with specific electronic properties (Nikonov et al., 2019).

Materials Science

In materials science, adamantane derivatives have been explored for their properties and applications in polymer chemistry. For example, poly(N-protected ethylene imine-alt-ethylene sulfide) block polymers synthesized using adamantane derivatives have shown high solubility in common organic solvents, which could be beneficial for the functionalization of polymeric materials (Hori et al., 2011). Moreover, pendant adamantyl poly(ether imide)s synthesized from adamantyl-substituted dihydroxybenzenes exhibit unique solubilities and thermal transition temperatures, suggesting their potential use in high-performance polymers (Eastmond et al., 1999).

Chemical Analysis

Adamantane derivatives have also found applications in chemical analysis. The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light showcases the use of adamantane-based compounds in the synthesis of complex molecules, which could have implications for the development of analytical methods (Xiang et al., 2016).

Propriétés

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2S/c1-12-5-13(2)21(14(3)6-12)25(23,24)22-15(4)20-18-8-16-7-17(10-18)11-19(20)9-16/h5-6,15-20,22H,7-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQINVIEUVQMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

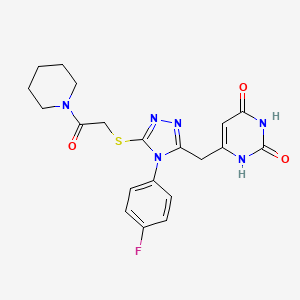

![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

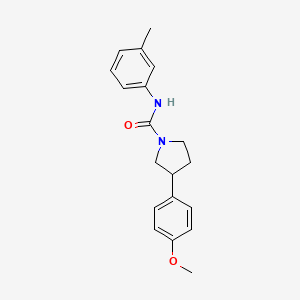

![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)

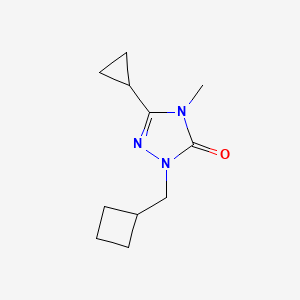

![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)